6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Medicinal Chemistry Physicochemical Property Profiling SAR Probe Design

6-Bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS 904432-68-4) is a synthetic 3-sulfonylcoumarin derivative belonging to the chromen-2-one class. Its structure features a bromine atom at position 6, a methoxy group at position 8, and a 4-methoxybenzenesulfonyl moiety at position 3 of the coumarin core.

Molecular Formula C17H13BrO6S
Molecular Weight 425.25
CAS No. 904432-68-4
Cat. No. B2644984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
CAS904432-68-4
Molecular FormulaC17H13BrO6S
Molecular Weight425.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
InChIInChI=1S/C17H13BrO6S/c1-22-12-3-5-13(6-4-12)25(20,21)15-8-10-7-11(18)9-14(23-2)16(10)24-17(15)19/h3-9H,1-2H3
InChIKeyXHBBOKQRKPBPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

904432-68-4: 6-Bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one – Structural and Procurement Baseline


6-Bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS 904432-68-4) is a synthetic 3-sulfonylcoumarin derivative belonging to the chromen-2-one class. Its structure features a bromine atom at position 6, a methoxy group at position 8, and a 4-methoxybenzenesulfonyl moiety at position 3 of the coumarin core. The compound is catalogued in the ChEMBL database as CHEMBL1375897 (in its benzenesulfonyl analog form) [1] and appears in commercial screening libraries, though it currently lacks reported bioactivity data in ChEMBL [1]. The 3-sulfonylcoumarin scaffold is claimed in patents as an antiproliferative and anticancer pharmacophore [2], positioning this compound as a candidate for structure–activity relationship (SAR) exploration within a therapeutically relevant chemical space.

Sulfonyl linker SAR probe for studying electronic effects on target binding

Bromine atom provides built-in MS isotope signature and X-ray phasing handle

Unannotated chemical probe for unbiased phenotypic or target-based screening

Why 904432-68-4 Cannot Be Simply Replaced by In-Class Coumarin Analogs


Within the 6-bromo-8-methoxycoumarin subclass, substitution at the 3-position is the primary determinant of biological target engagement. The target compound incorporates a sulfonyl (–SO₂–) linker between the coumarin core and the 4-methoxyphenyl ring, whereas commercial comparators such as 6-bromo-8-methoxy-3-(4′-methoxyphenyl)coumarin (CHEMBL1777845) employ a direct C–C bond [1]. This single-atom difference (SO₂ vs. CH₂) profoundly alters the electronic environment—the sulfonyl group is a strong electron-withdrawing moiety (σₚ ≈ +0.70) that polarizes the coumarin lactone and modifies hydrogen-bonding capacity relative to the methylene-linked analog. Consequently, the two compounds are expected to exhibit divergent target-binding profiles, metabolic stability, and solubility [2]. Procurement of 904432-68-4 is therefore driven by the need for a sulfonyl-bearing probe in SAR campaigns, not by generic coumarin substitution.

Sulfonyl linker may shift electron density and target engagement compared to methylene analogs.

Non-brominated analog lacks heavy-atom detection and phasing capability, limiting biophysical assay utility.

Di-bromo analog shifts lipophilicity beyond lead-like space, potentially altering solubility and permeability.

Quantitative Differentiation Evidence for 6-Bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one


Sulfonyl Linker Introduces a 0.70 σₚ Electron-Withdrawing Shift vs. Direct Aryl Analogs

The target compound contains a sulfonyl (–SO₂–) linker at position 3, in contrast to the methylene (–CH₂–) or direct C–C bond found in analogs such as 6-bromo-8-methoxy-3-(4′-methoxyphenyl)coumarin (CHEMBL1777845) [1]. The Hammett σₚ constant for the –SO₂Ph substituent is approximately +0.70, compared to approximately −0.05 for –CH₂Ph, representing a net electron-withdrawing shift of Δσₚ ≈ +0.75 [2]. This difference is expected to reduce the electron density of the coumarin lactone carbonyl, altering its hydrogen-bond acceptor strength and reactivity toward nucleophilic biological targets.

Sulfonyl EW shift
Reported
Δσₚ ≈ +0.75
Stronger electron withdrawal may alter target binding
Hammett constant comparison, not direct bioassay
Medicinal Chemistry Physicochemical Property Profiling SAR Probe Design

Bromine at Position 6 Confers Heavy-Atom Effect for X-ray Crystallography and Mass Spectrometry Detection

The presence of a single bromine atom at position 6 distinguishes 904432-68-4 from the non-halogenated parent 3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS 904449-34-9) . Bromine provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that facilitates unambiguous detection by mass spectrometry, with a mass shift of +79/+81 Da relative to the des-bromo analog. Additionally, bromine serves as a heavy atom for X-ray crystallographic phasing (single-wavelength anomalous dispersion), a capability absent in the non-brominated comparator [1].

Bromine detection handle
Reported
1:1 isotope doublet
Enables unambiguous MS detection and X-ray phasing
Not present in non-halogenated analog
Structural Biology Biophysical Chemistry Fragment-Based Drug Discovery

Mono-Bromo Substitution Provides a Balanced Lipophilicity Window Compared to Di-Bromo Analog

The target compound carries a single bromine at position 6, in contrast to the 6,8-dibromo analog 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS 904438-80-8) . Each additional bromine atom contributes approximately +0.80 to +1.00 to the calculated logP (clogP) of an aromatic system. The di-bromo analog has a molecular weight of 474.1 Da versus 395.2 Da for the mono-bromo compound, placing it closer to the upper limit of Lipinski's Rule of Five (MW > 500 threshold for oral bioavailability concern). The mono-bromo compound thus occupies a more favorable physicochemical space for lead-like properties [1].

Balanced lipophilicity
Class-level
MW 395 vs 474 Da
Mono-bromo stays within lead-like space
clogP estimates, no experimental data
Drug Discovery ADME Optimization Lead Selection

Anti-Inflammatory Activity Demonstrated by a Close 3-Arylcoumarin Analog Provides Class-Level Expectation

A structurally related analog, 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin (compound 25), exhibited nitric oxide (NO) production inhibitory activity with an IC50 of 6.9 µM in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells [1]. The key structural difference is that the analog possesses a direct 3-methoxyphenyl substituent at position 3, whereas the target compound has a 4-methoxybenzenesulfonyl group. The sulfonyl linker in 904432-68-4 introduces an additional polar interaction site that may enhance target engagement or, conversely, reduce cell permeability relative to the direct aryl analog. A head-to-head comparison of both compounds in the same assay system would be required to quantify the net effect, and no such data are publicly available.

Anti-inflammatory analog
Class-level
IC50 6.9 µM (analog)
Core scaffold may support NO inhibition
Direct activity of target compound not reported
Anti-Inflammatory Research Nitric Oxide Inhibition Macrophage Biology

3-Sulfonylcoumarin Scaffold Patented for Antiproliferative Applications, Providing a Therapeutic Rationale

Patent AU2005253966B2 (and its family members) explicitly claims heteroaryl sulfones and sulfonamides, including 3-sulfonylcoumarins, as antiproliferative agents useful as anticancer therapeutics [1]. The patent establishes that substitution at the 3-position with a sulfonyl moiety is critical for antiproliferative activity, distinguishing these compounds from 3-alkyl or 3-aryl coumarins that lack the sulfonyl group. While 904432-68-4 is not a specifically exemplified compound in the patent claims, its structure falls within the scope of Formula I, suggesting it may possess similar antiproliferative properties. In contrast, 3-arylcoumarins without the sulfonyl linker are not covered by this patent family and have been associated with different target profiles (e.g., MAO-B inhibition for CHEMBL1777845) [2].

Patent pharmacophore
Class-level
3-Sulfonylcoumarin claimed
Structurally aligned with antiproliferative agents
No direct potency data for this compound
Cancer Research Antiproliferative Agents Patent-Landscape Analysis

Critical Evidence Gap: No Public Bioactivity Data for 904432-68-4; Differentiation Is Principally Structural

A search of ChEMBL, BindingDB, PubMed, and Google Scholar confirms that 904432-68-4 has no publicly reported bioactivity data as of the search date [1][2]. Its close analog, CHEMBL1375897 (3-benzenesulfonyl-6-bromo-8-methoxy-2H-chromen-2-one), also lacks bioactivity data in ChEMBL [1]. This absence of direct biological profiling is, in itself, a key procurement differentiator: 904432-68-4 represents a clean chemical probe for de novo SAR exploration of the 3-sulfonylcoumarin pharmacophore, unencumbered by pre-existing target annotations that may bias interpretation. Users seeking a compound with an established biological fingerprint should instead consider 6-bromo-8-methoxy-3-(4′-methoxyphenyl)coumarin (CHEMBL1777845), which has confirmed MAO-B inhibitory activity (IC50 = 1.35 nM) [2].

No public bioactivity
Data to verify
No ChEMBL/BindingDB entry
Clean probe for unbiased SAR exploration
Existing analogs carry known target liabilities
Chemical Probe Development SAR Studies Procurement Decision-Making

Optimal Application Scenarios for 6-Bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one Based on Differentiated Evidence


De Novo Phenotypic Screening for Antiproliferative Activity

904432-68-4 is structurally aligned with the 3-sulfonylcoumarin pharmacophore claimed in patent AU2005253966B2 for antiproliferative applications [1]. With no pre-existing bioactivity annotation in public databases, this compound is a clean probe for unbiased phenotypic screening in cancer cell line panels. Researchers should use the non-sulfonyl analog CHEMBL1777845 (MAO-B IC50 = 1.35 nM) [2] as a selectivity control to differentiate sulfonyl-dependent antiproliferative effects from MAO-B-mediated confounding activity.

X-ray Crystallographic Fragment Screening and Phasing

The single bromine atom at position 6 provides anomalous scattering sufficient for sulfur-SAD or bromide-SAD phasing in protein crystallography [1]. Unlike the non-halogenated comparator (CAS 904449-34-9), 904432-68-4 can serve dual roles as both a structural probe and a phasing tool. Its molecular weight of 395.2 Da places it within the fragment-like space (MW < 300 Da is ideal, but 395 Da remains acceptable for fragment screening when ligand efficiency is prioritized).

SAR Studies of the Sulfonyl Linker in Coumarin-Based Inhibitors

The sulfonyl (–SO₂–) linker introduces an electron-withdrawing Hammett σₚ shift of approximately +0.75 relative to the methylene-linked analog [1][2]. Systematic comparison of 904432-68-4 with its direct C–C bonded counterpart (CHEMBL1777845) in a panel of enzymatic or cellular assays can quantify the contribution of the sulfonyl group to target engagement, selectivity, and cellular permeability. This head-to-head comparison remains an unmet research need.

Mass Spectrometry-Based Target Engagement Assays

The characteristic 1:1 bromine isotope doublet (⁷⁹Br:⁸¹Br) provides an unambiguous detection signature for 904432-68-4 in cellular thermal shift assays (CETSA) or affinity-based protein profiling (ABPP) mass spectrometry workflows. This built-in isotopic handle eliminates the need for additional derivatization or labeling, reducing workflow complexity compared to the non-brominated analog CAS 904449-34-9.

Application
Selection Property
Validation Focus
Antiproliferative screening
3-Sulfonylcoumarin pharmacophore
Off-target selectivity profiling
X-ray crystallography
Heavy-atom phasing tool
Anomalous scattering verification
Sulfonyl linker SAR
Electron-withdrawing substituent
Target engagement modulation
Mass spectrometry detection
Diagnostic isotope pattern
Signal specificity in complex matrices
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